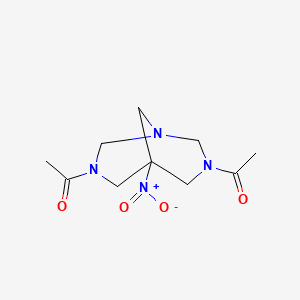![molecular formula C14H18Cl2N2O B5821262 2,5-dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B5821262.png)
2,5-dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring, and a piperidine ring attached via an ethyl chain to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichlorobenzoic acid and 2-(piperidin-1-yl)ethylamine.
Amide Formation: The carboxylic acid group of 2,5-dichlorobenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine. This is followed by the addition of 2-(piperidin-1-yl)ethylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial production may incorporate more robust purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, particularly at the piperidine ring or the amide group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while hydrolysis will produce 2,5-dichlorobenzoic acid and 2-(piperidin-1-yl)ethylamine.
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its interaction with proteins and cellular pathways.
Industrial Applications: It serves as an intermediate in the synthesis of other complex molecules used in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,5-dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal or biological research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichloro-N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)-benzamide: This compound has a similar structure but with different substituents, leading to distinct chemical and biological properties.
2-Chloro-5-fluoropyrimidine: Although not a benzamide, this compound shares some structural similarities and is used in related chemical reactions.
Uniqueness
2,5-Dichloro-N-[2-(piperidin-1-yl)ethyl]benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the piperidine moiety
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl2N2O/c15-11-4-5-13(16)12(10-11)14(19)17-6-9-18-7-2-1-3-8-18/h4-5,10H,1-3,6-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USSRCFOKQFFZHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196687 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)


![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)
![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)

![N-[(3-BROMOPHENYL)METHYL]-1-ETHYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B5821275.png)

![N-[(4-methylpyridin-2-yl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B5821287.png)
![18-phenyl-16-thia-1,2,4,5,14-pentazapentacyclo[11.7.0.02,6.07,12.015,19]icosa-3,5,7,9,11,13,15(19),17-octaen-20-one](/img/structure/B5821297.png)
